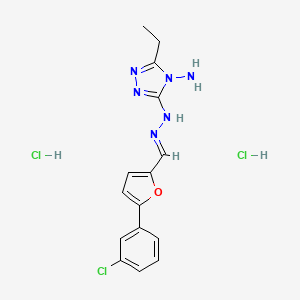
4-(2,5-dichlorobenzoyl)morpholine
Descripción general
Descripción
4-(2,5-dichlorobenzoyl)morpholine, also known as DCBM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DCBM is a heterocyclic compound that belongs to the class of morpholine derivatives and has a molecular formula of C11H10Cl2NO2.
Mecanismo De Acción
The mechanism of action of 4-(2,5-dichlorobenzoyl)morpholine is not fully understood, but it is thought to involve the inhibition of enzymes involved in the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
In addition to its potential as a treatment for neurodegenerative diseases, this compound has also been shown to have other biochemical and physiological effects. It has been found to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases. This compound has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2,5-dichlorobenzoyl)morpholine in lab experiments is that it is relatively easy to synthesize and purify. It has also been shown to have low toxicity, which makes it safe to use in cell culture studies. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects in experiments.
Direcciones Futuras
There are several potential future directions for research on 4-(2,5-dichlorobenzoyl)morpholine. One area of interest is the development of this compound derivatives with improved potency and selectivity for specific enzymes. Another area of interest is the investigation of the potential of this compound as a treatment for other diseases, such as cancer and cardiovascular disease. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on the body.
Aplicaciones Científicas De Investigación
4-(2,5-dichlorobenzoyl)morpholine has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This suggests that this compound may have potential as a treatment for neurodegenerative diseases such as Alzheimer's.
Propiedades
IUPAC Name |
(2,5-dichlorophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c12-8-1-2-10(13)9(7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVWLULVLDQSSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details














Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(dimethylamino)phenyl]isonicotinamide](/img/structure/B5836848.png)


![ethyl 3-{[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5836879.png)

![3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoic acid](/img/structure/B5836906.png)


![2-(trifluoromethyl)benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5836925.png)

![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5836938.png)

